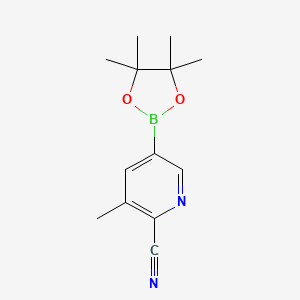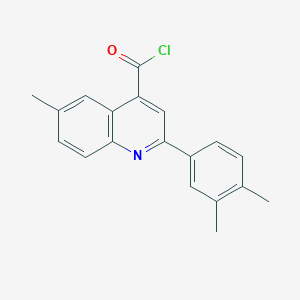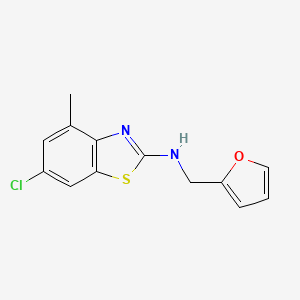![molecular formula C13H14F3NO4 B1452018 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate CAS No. 1198416-92-0](/img/structure/B1452018.png)
3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate
Übersicht
Beschreibung
“3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate” is a chemical compound with the CAS Number: 1198416-92-0 and Linear Formula: C13H14F3NO4 . It has a molecular weight of 305.25 . It appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[4-(trifluoromethyl)phenyl]pyrrolidine oxalate . The InChI Code is 1S/C11H12F3N.C2H2O4/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;3-1(4)2(5)6/h1-4,9,15H,5-7H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.25 . It is a white to yellow solid and is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Applications in Crystal Structure Analysis
3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate and its derivatives have been studied for their crystal structures, revealing insights into molecular conformations and interactions. For instance, the crystal data of a related compound showed that phenyl rings attached to the pyrrolidine ring are nearly perpendicular to it, and the molecule is stabilized by intra- and intermolecular hydrogen bonds, illustrating the compound's molecular geometry and potential interactions in a crystalline state (Thinagar et al., 2000).
Synthesis and Derivative Formation
The compound has been a focus in synthetic chemistry, with studies detailing its transformation and derivative formation. For example, a study detailed the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, demonstrating the compound's versatility in chemical transformations and potential applications in medicinal chemistry (Kuznecovs et al., 2020).
Role in Sensor Technology
Additionally, derivatives of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate have been studied for their applications in sensor technology. A mixed-lanthanide metal-organic framework incorporating a derivative was synthesized and demonstrated as a ratiometric luminescent sensor for temperature, showing the compound's potential in the development of advanced sensor materials (Yang et al., 2018).
Chemical Reactivity and Polymer Studies
Studies have also explored the reactivity of related compounds under various conditions, contributing to the understanding of their chemical behavior and potential applications in polymer science. For instance, the reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts was investigated, revealing product formation that depends on the presence or absence of pyridine, hinting at the compound's versatility in chemical reactions (Ghosh et al., 2004).
Optical and Electrochemical Properties
The optical and electrochemical properties of derivatives containing the trifluoromethyl group have been a subject of interest, with studies demonstrating good fluorescence and potential applications in photovoltaic materials, indicating the compound's relevance in materials science and energy applications (Li et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
oxalic acid;3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.C2H2O4/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;3-1(4)2(5)6/h1-4,9,15H,5-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOIKDIXYSSMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate | |
CAS RN |
1198416-92-0 | |
| Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)









![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)
![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)

